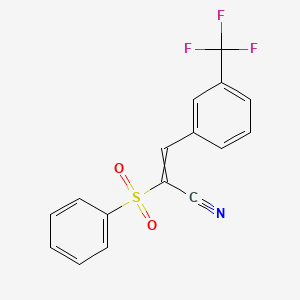

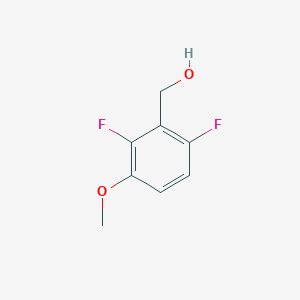

![molecular formula C11H13N3O B1312162 [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine CAS No. 899374-46-0](/img/structure/B1312162.png)

[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine

Vue d'ensemble

Description

“[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The derivatives of 1, 3-diazole show different biological activities .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Chemosensory Applications

One of the notable applications of imidazole derivatives includes their use in chemosensory systems. A study by Afandi et al. (2020) synthesized an imidazole derivative that demonstrated rapid response and color change upon exposure to amines, showcasing its potential as an effective chemosensor for amine detection. This finding suggests that [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives could be tailored for specific sensor applications, highlighting their versatility in detecting chemical substances through colorimetric changes (Afandi, Purwono, & Haryadi, 2020).

Structural Analysis and Crystallography

Imidazole derivatives have also been studied for their structural characteristics. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis on two imidazo[1,2-a]pyridine derivatives, which include structural analogs of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine. Such analyses contribute to a deeper understanding of the molecular interactions and structural inclinations in solid states, which are crucial for designing compounds with desired physical and chemical properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Antimicrobial and Antifungal Properties

Research on imidazole derivatives extends into the realm of antimicrobial and antifungal applications. Setzu et al. (2002) found that N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives exhibited promising antifungal activities. This suggests that structurally similar compounds, including [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine derivatives, could be synthesized and optimized for potent antifungal agents, highlighting their potential in addressing fungal infections (Setzu, Stefancich, la Colla, & Castellano, 2002).

Corrosion Inhibition

Another application area for imidazole derivatives is in corrosion inhibition. Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their efficacy as corrosion inhibitors on mild steel in acidic solutions. Their findings demonstrate the potential of these compounds to provide significant protection against corrosion, making them valuable in industrial applications where metal preservation is critical (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Safety And Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a broad range of potential future applications for imidazole and its derivatives .

Propriétés

IUPAC Name |

5-(imidazol-1-ylmethyl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUFEMKFOLDJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242027 | |

| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine | |

CAS RN |

899374-46-0 | |

| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

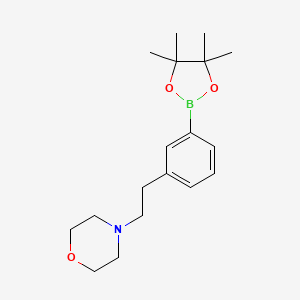

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

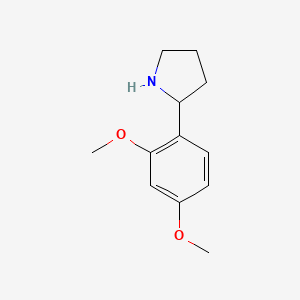

![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)

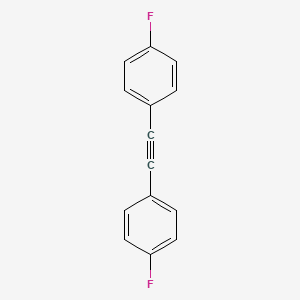

![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)

![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)